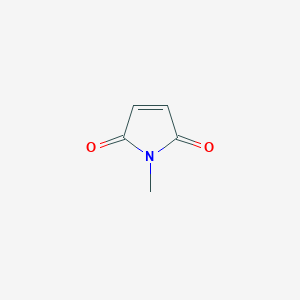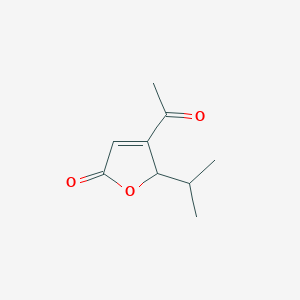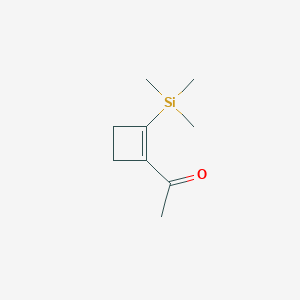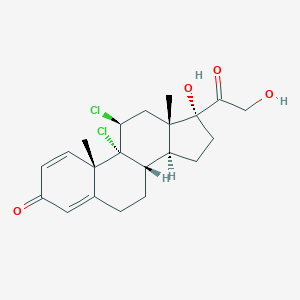
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one, also known as EFBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EFBO belongs to the class of benzoxazinones and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one is not fully understood. However, it has been proposed that 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and topoisomerase II, which is involved in DNA replication. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one inhibits the activity of COX-2 and reduces the production of pro-inflammatory cytokines. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one reduces inflammation in animal models of inflammatory diseases. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has also been found to inhibit the growth of tumors in animal models of cancer.
Advantages And Limitations For Lab Experiments
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has several advantages for lab experiments. It is easy to synthesize and has a relatively high yield. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one is also stable under normal laboratory conditions. However, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has some limitations for lab experiments. It is not soluble in water, which makes it difficult to administer orally. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one also has a short half-life, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one. One direction is to study the potential of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one as a cancer therapy. Further studies are needed to determine the efficacy of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one in animal models of cancer and to investigate its mechanism of action. Another direction is to study the potential of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one as a treatment for inflammatory diseases. Further studies are needed to determine the efficacy of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one in animal models of inflammatory diseases and to investigate its mechanism of action. Another direction is to study the potential of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one as a herbicide. Further studies are needed to determine the effectiveness of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one in controlling weeds and to investigate its mechanism of action.
Synthesis Methods
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been synthesized using different methods, including the reaction of 7-fluoro-4-hydroxy-1,4-benzoxazin-3-one with ethyl iodide in the presence of a base. Another method involves the reaction of 7-fluoro-4-chloro-1,4-benzoxazin-3-one with ethyl alcohol in the presence of a base. The yield of 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one using these methods has been reported to be around 50-60%.
Scientific Research Applications
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been studied for its anti-cancer properties. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In pharmacology, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been studied for its anti-inflammatory properties. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In agriculture, 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been studied for its herbicidal properties. 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one has been found to inhibit the growth of weeds, making it a potential candidate for weed control.
properties
CAS RN |
141953-40-4 |
|---|---|
Product Name |
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one |
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-ethoxy-7-fluoro-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
NTUCAXMKGHXTPE-UHFFFAOYSA-N |
SMILES |
CCON1C(=O)COC2=C1C=CC(=C2)F |
Canonical SMILES |
CCON1C(=O)COC2=C1C=CC(=C2)F |
synonyms |
2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)






